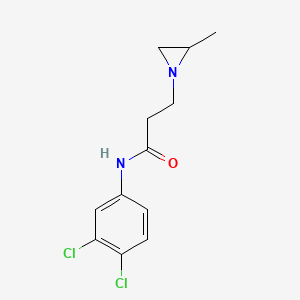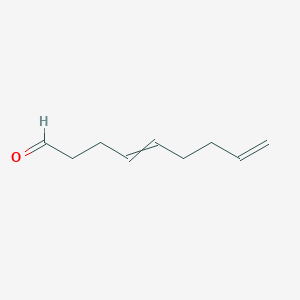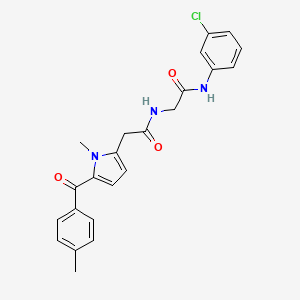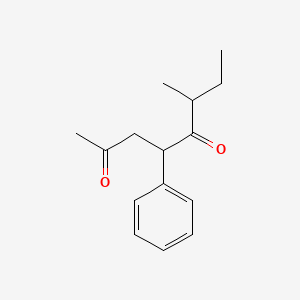
6-Methyl-4-phenyloctane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-phenyloctane-2,5-dione is an organic compound with a complex structure that includes both aliphatic and aromatic components It is characterized by the presence of a phenyl group attached to an octane backbone, with two ketone functionalities at the second and fifth positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyloctane-2,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by subsequent reactions to introduce the methyl and ketone groups. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the desired product. Purification steps such as distillation and recrystallization are crucial to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Methyl-4-phenyloctane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
6-Methyl-4-phenyloctane-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 6-Methyl-4-phenyloctane-2,5-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
4-Phenyl-2-butanone: A simpler ketone with similar aromatic and aliphatic features.
2,5-Dimethyl-4-phenylhexane-3-one: Another ketone with a different substitution pattern on the aliphatic chain.
属性
CAS 编号 |
105592-08-3 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
6-methyl-4-phenyloctane-2,5-dione |
InChI |
InChI=1S/C15H20O2/c1-4-11(2)15(17)14(10-12(3)16)13-8-6-5-7-9-13/h5-9,11,14H,4,10H2,1-3H3 |
InChI 键 |
ZFKLZWKWQMJWQM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(=O)C(CC(=O)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


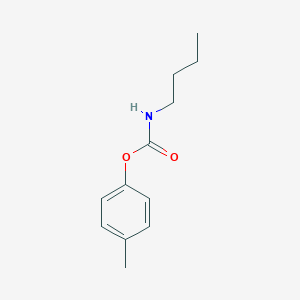
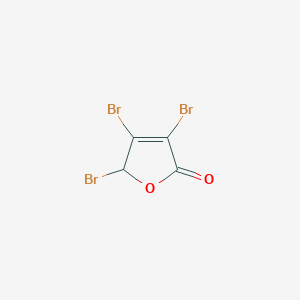
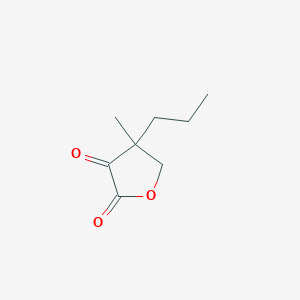
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
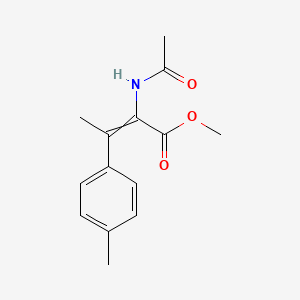
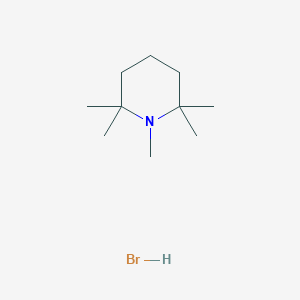
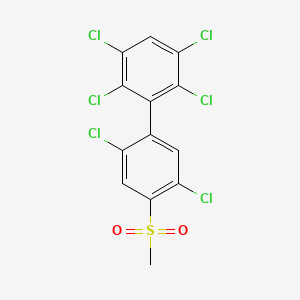
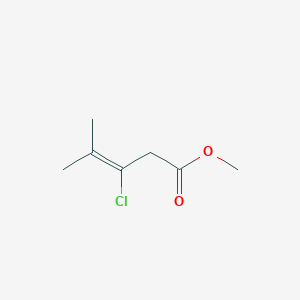

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
